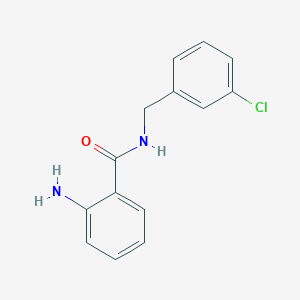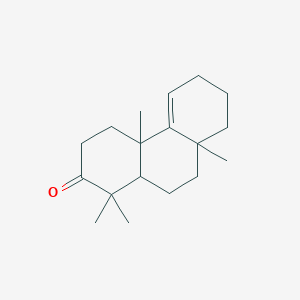
3-Thiazolidinecarboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiazolidinecarboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide is a chemical compound with the molecular formula C8H15NO4S and a molecular weight of 221.27 g/mol . This compound is known for its unique structure, which includes a thiazolidine ring, a carboxylic acid ester group, and a sulfone group. It is often used in various chemical and industrial applications due to its reactivity and stability.
Métodos De Preparación
The synthesis of 3-Thiazolidinecarboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide typically involves the reaction of thiazolidine-3-carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate esterification . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
3-Thiazolidinecarboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Thiazolidinecarboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Thiazolidinecarboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide involves its interaction with various molecular targets. The sulfone group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate biological pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar compounds to 3-Thiazolidinecarboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide include:
3-Thiazolidinecarboxylic acid, 4-(hydroxymethyl)-, 1,1-dimethylethyl ester: This compound has a hydroxymethyl group instead of a sulfone group, which affects its reactivity and applications.
Thiazolidine-2,4-dione: This compound lacks the ester and sulfone groups, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
148312-56-5 |
|---|---|
Fórmula molecular |
C8H15NO4S |
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
tert-butyl 1,1-dioxo-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO4S/c1-8(2,3)13-7(10)9-4-5-14(11,12)6-9/h4-6H2,1-3H3 |
Clave InChI |
AQKUXLUTDNNRLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B12108346.png)
![3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12108353.png)

![8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B12108374.png)



![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12108395.png)

![(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine](/img/structure/B12108400.png)


